5-Amino-2-methylbenzoic acid

Catalog No.
S727890
CAS No.
2840-04-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methylbenzoic acid

CAS Number

2840-04-2

Product Name

5-Amino-2-methylbenzoic acid

IUPAC Name

5-amino-2-methylbenzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)

InChI Key

FSXVZWAWYKMFMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C(=O)O

Synonyms

3-Amino-6-methylbenzoic Acid; 5-Amino-o-toluic Acid;

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)O

Precursor in Metal-Organic Framework (MOF) Synthesis:

Studies suggest that 5-AMBA can act as a ligand, bonding with metal ions to form coordination polymers. These polymers can then be self-assembled into MOFs, which are porous structures with potential applications in gas storage, separation, and catalysis. Research shows that 5-AMBA-based MOFs exhibit high thermal stability and selective adsorption properties, making them promising candidates for industrial separations [].

Potential Pharmaceutical Applications:

Limited research suggests that 5-AMBA might possess biological activity relevant to pharmaceutical applications. A study investigating its anti-inflammatory properties found that 5-AMBA exhibited moderate activity in inhibiting the production of inflammatory mediators []. However, further research is necessary to explore its potential therapeutic effects and establish its safety profile.

5-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is characterized by an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a methyl-substituted benzene ring. This compound is recognized for its role as a versatile intermediate in chemical synthesis and research, particularly in the development of pharmaceuticals and agrochemicals .

Since 5-AMBA is primarily used as a building block in synthesis, a specific mechanism of action is not applicable.

  • Toxicity: Information on the specific toxicity of 5-AMBA is limited. However, as with many aromatic amines, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact.
  • Flammability: 5-AMBA is likely combustible, similar to other organic molecules.
, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in organic synthesis.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to produce amides, useful in medicinal chemistry.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols, depending on the reagents used .

Research indicates that 5-amino-2-methylbenzoic acid exhibits several biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Demonstrating inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties: Showing promise in reducing inflammation in specific models.
  • Pharmaceutical

Several methods exist for synthesizing 5-amino-2-methylbenzoic acid:

  • Nitration followed by Reduction: Starting from toluene, nitration introduces a nitro group, which can be reduced to an amino group.
  • Direct Amination of Methylbenzoic Acid: Methylbenzoic acid can be aminated using ammonia or amines under specific conditions.
  • From 2-Methylbenzoic Acid: This method involves converting 2-methylbenzoic acid into its corresponding amine using reducing agents like lithium aluminum hydride .

5-Amino-2-methylbenzoic acid is utilized in various fields:

  • Pharmaceutical Industry: As an intermediate for synthesizing active pharmaceutical ingredients.
  • Chemical Research: Employed as a reagent in various organic reactions.
  • Agricultural Chemistry: Used in the formulation of agrochemicals and pesticides.
  • Dyes and Pigments: Acts as a precursor for synthesizing azo dyes and other coloring agents .

Studies focusing on the interactions of 5-amino-2-methylbenzoic acid with biological systems have revealed:

  • Receptor Binding: Investigations into its binding affinity with specific receptors have shown potential therapeutic implications.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activity, particularly in antimicrobial and anti-inflammatory contexts .

Several compounds share structural similarities with 5-amino-2-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-5-methylbenzoic acidC₈H₉NO₂Similar structure; used in peptide synthesis
4-Amino-3-methylbenzoic acidC₈H₉NO₂Exhibits different biological activities
Anthranilic acidC₇H₇NO₂Precursor for various pharmaceutical compounds
3-Aminobenzoic acidC₇H₈N₂O₂Known for its role in dye chemistry

Uniqueness of 5-Amino-2-Methylbenzoic Acid

5-Amino-2-methylbenzoic acid stands out due to its specific positioning of functional groups which influences its reactivity and biological properties. Unlike its isomers, it exhibits distinct interactions with biological targets and serves unique roles in synthetic pathways, making it valuable in both research and industrial applications .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-2-methylbenzoic acid

Dates

Modify: 2023-08-15

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